N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring and the dimethylamino group contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through the reaction of the thiadiazole intermediate with dimethylamine in the presence of a suitable catalyst.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3-phenylpropanoic acid or its derivatives under appropriate reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- N-[5-[2-(ethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide
Uniqueness
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to the presence of the dimethylamino group, which enhances its solubility and bioavailability. The combination of the thiadiazole ring and the phenylpropanamide moiety contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
445429-74-3 |
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Molecular Formula |
C15H18N4O2S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H18N4O2S2/c1-19(2)13(21)10-22-15-18-17-14(23-15)16-12(20)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,17,20) |
InChI Key |
HTIZLVNWAAHECA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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